N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide, also known as AZD6703, is a novel compound identified as a selective inhibitor of p38 alpha mitogen-activated protein kinase. This compound was developed to address challenges such as poor aqueous solubility and high plasma protein binding, which are common in many drug candidates. The design and optimization of this compound were guided by insights gained from X-ray crystallographic studies that elucidated its binding modes, leading to improved pharmacological properties and efficacy in treating inflammatory diseases .
AZD6703 is classified within the quinazolinone series of compounds, which are known for their diverse biological activities, particularly in the realm of kinase inhibition. The compound has been the subject of various studies aimed at understanding its mechanism of action and potential therapeutic applications, particularly in inflammatory conditions .
The synthesis of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide involves several key steps:
This multi-step synthetic route requires careful optimization to enhance yield and purity while minimizing by-products .
The molecular structure of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide can be characterized by its distinct functional groups:
The molecular formula can be expressed as with a molecular weight of approximately 344.42 g/mol. The compound's three-dimensional structure can be analyzed using computational modeling techniques to predict its interaction with biological targets .
The chemical reactivity of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide is primarily characterized by its ability to undergo:
These reactions are crucial for understanding the stability and degradation pathways of the compound in biological systems .
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide acts primarily as an inhibitor of p38 alpha mitogen-activated protein kinase. The mechanism involves:
This mechanism highlights its potential therapeutic role in managing inflammatory diseases .
The physical properties of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide include:
Chemical properties include:
Data from solubility studies indicate that modifications to enhance aqueous solubility are critical for its bioavailability in clinical settings .
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-y]benzamide has significant potential applications in:
Given its selectivity for p38 alpha kinase, it serves as a valuable lead compound for further development into therapeutic agents targeting inflammation-related conditions .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4